

An In-depth Technical Guide to the Chemical Structure of Fukinone

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Compound of Interest

Compound Name: **Fukinone**

Cat. No.: **B012534**

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Abstract

Fukinone is a naturally occurring sesquiterpenoid belonging to the eremophilane class of compounds.^[1] Isolated from various plant species, notably from the genus *Petasites* (butterbur) and *Ligularia*, it has drawn interest for its potential biological activities.^[1] This technical guide provides a comprehensive overview of the chemical structure of **fukinone**, including its detailed spectroscopic characterization, physical properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological context, particularly its potential role in the modulation of inflammatory pathways.

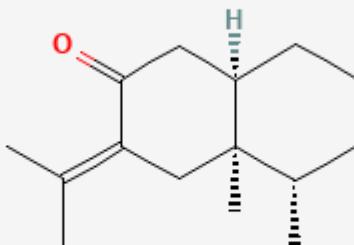
Chemical Structure and Properties

Fukinone is a bicyclic sesquiterpenoid with a characteristic eremophilane skeleton. Its chemical structure is defined by a decalin ring system with specific stereochemistry, a propan-2-ylidene group, and a ketone functional group.

IUPAC Name: (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one^[2]

Chemical Formula: C₁₅H₂₄O^{[3][4]}

Molecular Weight: 220.35 g/mol ^[3]

CAS Number: 19593-06-7[\[4\]](#)

Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Fukinone** is presented in Table 1. Experimental data for some properties, such as melting point and solubility, are not readily available in the literature.

| Property | Value | Source |
|------------------------------|--|---|
| Molecular Formula | C ₁₅ H ₂₄ O | [3] [4] |
| Molecular Weight | 220.35 g/mol | [3] |
| Boiling Point | 97 °C at 0.8 mmHg | [3] |
| Optical Rotation | [α] ₂₄ ^D +67.5° (c=1 in MeOH) | [3] |
| Water Solubility (Predicted) | 0.041 g/L | [3] |
| logP (Predicted) | 4.0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |

Spectroscopic Characterization

The structural elucidation of **Fukinone** is based on a combination of spectroscopic techniques. While a complete set of primary spectral data in a single source is scarce, data from related compounds and databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR chemical shifts are crucial for confirming the carbon skeleton and the relative stereochemistry of **Fukinone**. The following table (Table 2) presents the assigned ^{13}C NMR data for the closely related compound, dehydrofukinone, which serves as a strong reference for the expected chemical shifts in **Fukinone**.

Table 2: ^{13}C NMR (75 MHz, CDCl_3) and ^1H NMR (300 MHz, CDCl_3) Data for Dehydrofukinone

| Carbon No. | ^{13}C Chemical Shift (δ , ppm) | ^1H Chemical Shift (δ , ppm) | Multiplicity |
|------------|---|--|--------------|
| 1 | 36.5 | 2.38 | m |
| 2 | 34.2 | 2.55 | m |
| 3 | 28.1 | 1.80 | m |
| 4 | 38.9 | 1.85 | m |
| 5 | 41.2 | 2.10 | m |
| 6 | 18.8 | 1.65 | m |
| 7 | 125.4 | 5.85 | s |
| 8 | 199.8 | - | - |
| 9 | 137.9 | - | - |
| 10 | 159.2 | - | - |
| 11 | 127.3 | - | - |
| 12 | 22.1 | 1.85 | s |
| 13 | 22.3 | 2.25 | s |
| 14 | 21.4 | 1.05 | d (J=7.0 Hz) |
| 15 | 16.2 | 0.95 | s |

Data adapted from a study on **dehydrofukinone** and serves as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of **Fukinone** is characterized by the presence of a strong absorption band corresponding to the carbonyl group and various C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for **Fukinone**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2960 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1640 | Medium | C=C stretch |
| ~1460 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |

Values are typical for this class of compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Fukinone** would be expected to show a molecular ion peak (M^+) at m/z 220. The fragmentation pattern would be characteristic of the eremophilane skeleton, with initial losses of methyl (CH_3) and isopropyl (C_3H_7) groups being prominent.

Table 4: Expected Mass Spectrometry Fragmentation for **Fukinone**

| m/z | Interpretation |
|-----|-----------------------|
| 220 | $[M]^+$ |
| 205 | $[M - CH_3]^+$ |
| 177 | $[M - C_3H_7]^+$ |
| 163 | Further fragmentation |
| 149 | Further fragmentation |

Experimental Protocols

Isolation of Fukinone from *Petasites japonicus*

The following is a general protocol for the isolation of sesquiterpenoids from *Petasites japonicus*, which can be adapted for the specific purification of **Fukinone**.

- Extraction: Dried and powdered rhizomes of *Petasites japonicus* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites.
- Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common solvent system is hexane and aqueous methanol. The less polar compounds, including **Fukinone**, will preferentially partition into the hexane layer.
- Chromatographic Purification: The hexane fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
- Further Purification: Fractions containing **Fukinone**, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Fukinone**.

Spectroscopic Analysis

The following are general procedures for the spectroscopic analysis of a purified compound like **Fukinone**.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.
- IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.
- Mass Spectrometry: Mass spectra are obtained on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Biological Activity and Signaling Pathways

Sesquiterpenoids, the class of compounds to which **Fukinone** belongs, are known to possess a wide range of biological activities, including anti-inflammatory properties.^[5] Extracts of *Petasites japonicus*, a primary source of **Fukinone**, have been shown to inhibit the production of pro-inflammatory mediators.^[1] This anti-inflammatory effect is often linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

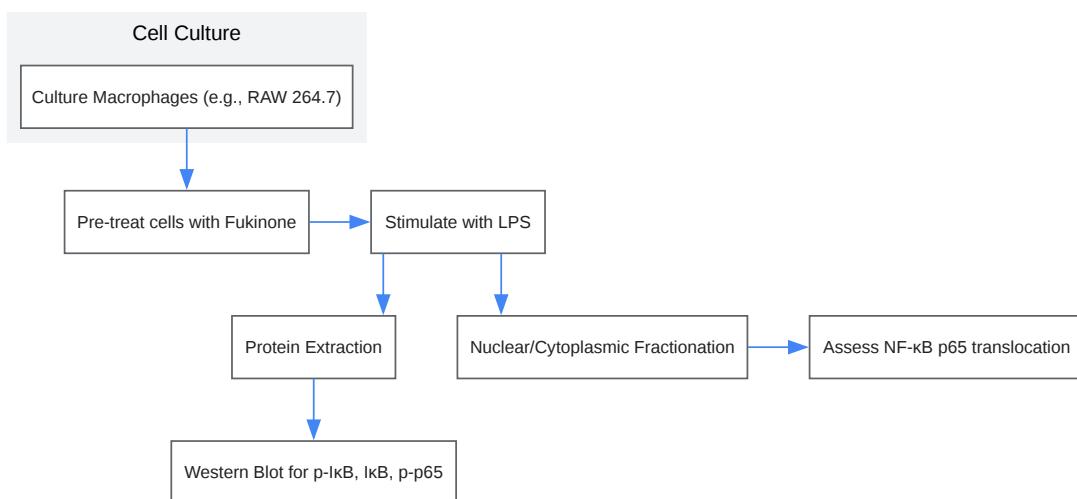
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and enzymes.

While direct evidence for **Fukinone**'s mechanism of action is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway.

Proposed Experimental Workflow for Investigating **Fukinone**'s Effect on the NF-κB Pathway

The following diagram illustrates a typical workflow to investigate the inhibitory effect of **Fukinone** on the NF-κB signaling pathway in a cell-based assay.

Workflow for NF-κB Inhibition Assay

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Caption: A generalized workflow for studying the effect of **Fukinone** on NF-κB signaling.

Conclusion

Fukinone is a well-defined sesquiterpenoid with a characteristic eremophilane structure. Its chemical properties have been established through various spectroscopic methods, although a comprehensive dataset from a single source remains to be published. The presence of **Fukinone** in medicinal plants known for their anti-inflammatory properties suggests its potential as a bioactive compound. Further research is warranted to fully elucidate its physical properties, refine its isolation protocols, and confirm its specific mechanism of action, particularly its interaction with the NF-κB signaling pathway, which could open avenues for its development as a therapeutic agent.

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